molecular formula C15H23NO4S2 B2611735 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide CAS No. 874623-22-0

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide

Cat. No.: B2611735
CAS No.: 874623-22-0
M. Wt: 345.47
InChI Key: ULNPULWZYJGRMS-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide is a synthetic chemical compound intended for research and development purposes. Its structure incorporates a tetrahydrothiophene 1,1-dioxide (sulfolane) moiety, a feature known in other compounds to confer improved metabolic stability, making it a candidate of interest in medicinal chemistry and drug discovery programs . The presence of the 4-isopropylbenzenesulfonamide group suggests potential for diverse biological activity, as sulfonamide derivatives are widely investigated for their interactions with various enzymes and receptors. Research into this compound may explore its utility as a building block in organic synthesis or its potential biological activity in high-throughput screening assays. As with many specialized research chemicals, its applications are focused on advancing scientific understanding in fields such as pharmacology and chemical biology. This product is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-4-16(14-9-10-21(17,18)11-14)22(19,20)15-7-5-13(6-8-15)12(2)3/h5-8,12,14H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNPULWZYJGRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This step often starts with the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids to introduce the sulfone group, resulting in 1,1-dioxidotetrahydrothiophene.

    N-Ethylation:

    Sulfonamide Formation: The final step involves the reaction of the dioxidotetrahydrothiophene derivative with 4-isopropylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in drug design. Its sulfonamide group is known for its ability to interact with biological targets, making it a candidate for developing inhibitors or activators of specific enzymes or receptors.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, potentially inhibiting or activating their function. The dioxidotetrahydrothiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Differences

The compound shares structural homology with N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide (). Both feature the sulfolane ring and isopropyl-substituted aromatic systems. However, critical distinctions include:

  • Functional Group : The target compound is a sulfonamide, whereas the analog in is a benzamide. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to benzamides (pKa ~15), impacting target binding and pharmacokinetics .
  • Substituents: The ethyl group in the target compound contrasts with the benzyl-hexyloxy chain in the analog.

Pharmacokinetic and Physicochemical Properties

A hypothetical comparison based on structural features is outlined below:

Property Target Compound Analog ()
Molecular Weight ~355 g/mol (calculated) ~553 g/mol (from registry data)
LogP (Predicted) ~2.8 (moderate lipophilicity) ~5.1 (highly lipophilic)
Hydrogen Bond Acceptors 5 (sulfonamide O, sulfolane O) 6 (benzamide O, sulfolane O, ether O)
Solubility Moderate (polar sulfolane + hydrophobic aryl) Low (long hexyloxy chain dominates)

The target compound’s lower molecular weight and balanced LogP suggest better oral bioavailability compared to the analog, which may suffer from poor solubility due to its extended alkyl chain.

Biological Activity

Chemical Structure and Properties

The compound has the molecular formula C13H19N3O2S2 and a molecular weight of approximately 305.43 g/mol. Its structure features a tetrahydrothiophene moiety and a sulfonamide group, which contribute to its hydrophobic properties and biological activity. The sulfonamide group allows for nucleophilic substitutions and electrophilic additions, while the dioxidotetrahydrothiophene can participate in redox reactions, potentially acting as a reducing agent under specific conditions.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide has been identified as a potent activator of G protein-gated inwardly rectifying potassium channels (GIRK). These channels play crucial roles in neuronal signaling and cardiac function. The compound exhibits nanomolar potency in activating GIRK channels, indicating its potential for therapeutic applications in conditions like epilepsy, anxiety disorders, and cardiac arrhythmias.

Pharmacological Applications

The activation of GIRK channels by this compound suggests several pharmacological applications:

  • Epilepsy : Modulating neuronal excitability could help in managing seizure disorders.
  • Anxiety : GIRK channel activation may provide anxiolytic effects.
  • Cardiovascular Diseases : The compound could be beneficial in treating arrhythmias by stabilizing cardiac action potentials.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Recent studies have demonstrated the efficacy of this compound in various biological assays:

  • GIRK Channel Activation : In vitro studies showed that the compound significantly enhances GIRK channel activity with an EC50 in the nanomolar range.
  • Cytotoxicity Assays : Preliminary cytotoxicity evaluations indicate that while the compound is effective at modulating GIRK channels, its direct cytotoxic effects on cancer cell lines remain to be fully elucidated.

Data Table

Parameter Value
Molecular FormulaC13H19N3O2S2
Molecular Weight305.43 g/mol
Potency (GIRK Activation)Nanomolar range
Potential ApplicationsEpilepsy, Anxiety, Arrhythmias

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-isopropylbenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sulfonylation of the tetrahydrothiophene dioxide moiety with 4-isopropylbenzenesulfonyl chloride. Key steps include:
  • Sulfonyl Chloride Activation : Reacting 4-isopropylbenzenesulfonic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate.
  • Coupling Reaction : Treating the activated intermediate with N-ethyltetrahydrothiophene-3-amine under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Characterization : Confirmed via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to validate functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm1^{-1}) .

Q. How is the structural characterization of this compound typically performed in academic research?

  • Methodological Answer : Structural elucidation combines:
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement to resolve atomic coordinates and confirm stereochemistry. SHELX programs are preferred for small-molecule refinement due to their robustness and compatibility with modern crystallographic pipelines .
  • Spectroscopic Analysis : 1^1H NMR (to identify ethyl and isopropyl substituents) and 13^13C NMR (to confirm sulfonamide connectivity).
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition profiles .

Q. What initial biological screening approaches are recommended for assessing the bioactivity of this sulfonamide derivative?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target enzymes (e.g., carbonic anhydrase or kinase isoforms) are incubated with the compound at varying concentrations (0.1–100 µM) to determine IC50_{50} values. Use fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293 or HeLa) to evaluate cell viability at 24–72 hours.
  • Comparative Analysis : Cross-reference activity with structurally similar sulfonamides (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational chemistry tools be leveraged to optimize the synthetic yield and purity of this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways. This helps optimize solvent choice (e.g., DMF vs. THF) and catalyst loading .
  • Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, stoichiometry) for sulfonamide coupling. Tools like COMSOL Multiphysics integrate AI for real-time simulation of reaction kinetics .
  • Process Engineering : Apply CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to scale up synthesis using continuous-flow reactors, minimizing byproducts .

Q. What strategies are employed to resolve contradictions in enzymatic inhibition data across different assay conditions?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under controlled variables (pH 7.4 vs. 6.8, ionic strength, temperature) to isolate confounding factors.
  • Structural Validation : Perform SCXRD or molecular docking (AutoDock Vina) to confirm binding modes. For example, sulfonamide interactions with catalytic zinc in carbonic anhydrase may vary with protonation states .
  • Orthogonal Assays : Validate results using surface plasmon resonance (SPR) to measure binding kinetics (KD_\text{D}) independently of enzymatic activity .

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

  • Methodological Answer :
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. Compare Rint_\text{int} values across datasets to identify outliers .
  • Hydrogen Bonding Networks : Analyze hydrogen bonding motifs (e.g., sulfonamide S=O∙∙∙H-N interactions) using Mercury CSD to validate packing efficiency and polymorphism risks .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological membranes?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate lipid bilayer penetration using GROMACS with CHARMM36 force fields. Track sulfonamide orientation and residence time near phospholipid heads .
  • Langmuir Trough Experiments : Measure changes in monolayer surface pressure upon compound insertion to assess membrane affinity .

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